Ferric chloride hexahydrate

Catalog No.
S1520249
CAS No.
10025-77-1
M.F
Cl3FeH2O
M. Wt
180.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ferric chloride hexahydrate

CAS Number

10025-77-1

Product Name

Ferric chloride hexahydrate

IUPAC Name

trichloroiron;hydrate

Molecular Formula

Cl3FeH2O

Molecular Weight

180.21 g/mol

InChI

InChI=1S/3ClH.Fe.H2O/h3*1H;;1H2/q;;;+3;/p-3

InChI Key

VITRLXDSBBVNCZ-UHFFFAOYSA-K

SMILES

O.O.O.O.O.O.[Cl-].[Cl-].[Cl-].[Fe+3]

Solubility

5 to 10 mg/mL at 68 °F (NTP, 1992)
In cold water: 74.4 g/100 cc at 0 °C; in hot water: 535.7 g/100 cc at 100 °C; in acetone: 63 g/100 cc at 18 °C; very sol in alc, ether, methanol.
Slightly sol in carbon disulfide, practically insol in ethyl acetate.
Sol in glycerol
430 g/kg solution at 0 °C; 480 g/kg solution at 20 °C; 743 g/kg solution at 40 °C
Readily soluble in liquids having donor properties, such as alcohols, ketones, ethers, nitriles, amines, and liquid sulfur dioxide, but only sparingly soluble in nonpolar solvents such as benzene and hexane.
Solubility in water, g/100ml at 20 °C: 92 (reaction)

Synonyms

Atofen; Ferric Chloride Hexahydrate; Ferric Trichloride Hexahydrate; Iron Chloride (FeCl3.6H2O); Iron Perchloride Hexahydrate; Iron Trichloride Hexahydrate; Iron(3+) Chloride Hexahydrate; Iron Chloride (FeCl3) Hexahydrate

Canonical SMILES

O.Cl[Fe](Cl)Cl

Water Treatment:

  • Flocculation and Coagulation: FeCl3 is a common coagulant used in water treatment to remove impurities like suspended particles, colloids, and microorganisms. It helps these particles clump together (coagulate) and settle out (flocculate) for easier removal by filtration or sedimentation [Source: National Institutes of Health, ].

Biomedical Research:

  • Iron Source: FeCl3 can be used as a source of iron in cell culture studies to investigate iron metabolism, iron deficiency, and iron-related diseases [Source: MP Biomedicals, ].
  • Staining: It is a component in certain staining protocols, like Mayer's hematoxylin and eosin (H&E) stain, used to visualize tissues and identify cell types under a microscope [Source: Thermo Fisher Scientific, ].

Material Science:

  • Synthesis of Nanomaterials: FeCl3 can be used as a precursor or catalyst in the synthesis of various nanomaterials, including metal oxides, metal-organic frameworks, and conducting polymers [Source: American Elements, ].

Environmental Science:

  • Detection of Pollutants: FeCl3 can be used in analytical methods to detect specific pollutants, such as phenols and salicylic acid, in environmental samples [Source: Fisher Scientific, ].

Ferric Chloride Hexahydrate, with the chemical formula FeCl36H2O\text{FeCl}_3\cdot 6\text{H}_2\text{O}, is a hydrated form of iron(III) chloride. It appears as orange-brown crystalline solids that are highly soluble in water. This compound is notable for its role in various industrial processes, particularly in water treatment and electronic manufacturing. The hexahydrate form stabilizes the ferric ion, making it less reactive and easier to handle in applications such as coagulation and flocculation in wastewater management

, including:

  • Hydrolysis: When dissolved in water, it undergoes hydrolysis, producing hydrochloric acid and ferric hydroxide:
    FeCl3+3H2OFe OH 3+3HCl\text{FeCl}_3+3\text{H}_2\text{O}\rightarrow \text{Fe OH }_3+3\text{HCl}
  • Reactions with Metals: It reacts with iron(II) oxide to form iron oxychloride:
    FeCl3+Fe2O33FeOCl\text{FeCl}_3+\text{Fe}_2\text{O}_3\rightarrow 3\text{FeOCl}
  • Oxidation Reactions: Ferric Chloride can oxidize ferrous chloride to produce ferric chloride:
    2FeCl2+Cl22FeCl32\text{FeCl}_2+\text{Cl}_2\rightarrow 2\text{FeCl}_3
  • Lewis Acid Behavior: As a Lewis acid, it can react with various Lewis bases, forming complexes that are useful in organic synthesis

    Ferric Chloride Hexahydrate exhibits biological activity primarily as a diagnostic reagent. It is employed in tests for phenylketonuria and other metabolic disorders. Additionally, it has applications in hematology for distinguishing between types of anemia. Its corrosive nature necessitates careful handling in laboratory environments .

Ferric Chloride Hexahydrate can be synthesized through several methods:

  • Direct Reaction of Iron and Chlorine:
    2Fe+3Cl22FeCl32\text{Fe}+3\text{Cl}_2\rightarrow 2\text{FeCl}_3
    This reaction typically occurs at high temperatures (500-700 °C).
  • Dissolving Iron Ore in Hydrochloric Acid:
    Fe3O4+8HCl2FeCl3+FeCl2+4H2O\text{Fe}_3\text{O}_4+8\text{HCl}\rightarrow 2\text{FeCl}_3+\text{FeCl}_2+4\text{H}_2\text{O}
  • Oxidation of Ferrous Chloride:
    • With chlorine:
      2FeCl2+Cl22FeCl32\text{FeCl}_2+\text{Cl}_2\rightarrow 2\text{FeCl}_3
    • With oxygen:
      4FeCl2+O2+4HCl4FeCl3+2H2O4\text{FeCl}_2+O_2+4\text{HCl}\rightarrow 4\text{FeCl}_3+2\text{H}_2\text{O}

These methods highlight the versatility of Ferric Chloride Hexahydrate's production processes .

Ferric Chloride Hexahydrate has a wide range of applications:

  • Water Treatment: It is extensively used as a flocculant and coagulant to remove suspended particles from water.
  • Electronics Manufacturing: In the etching process for printed circuit boards, it removes excess copper from unprotected areas.
  • Medical Laboratories: Utilized as a reagent for various diagnostic tests.
  • Organic Synthesis: Acts as a catalyst in

Studies on Ferric Chloride Hexahydrate often focus on its interactions with organic compounds, particularly regarding its role as a Lewis acid. Its ability to form complexes with various ligands makes it valuable in catalyzing organic reactions. Additionally, its corrosive properties necessitate thorough investigation into its interactions with biological tissues and other materials to ensure safe handling and application .

Ferric Chloride Hexahydrate shares similarities with several other iron halides and hydrated compounds, including:

CompoundChemical FormulaUnique Features
Ferric ChlorideFeCl₃Anhydrous form is deliquescent; strong Lewis acid behavior.
Ferrous ChlorideFeCl₂Lower oxidation state; less corrosive than ferric chloride.
Iron(III) BromideFeBr₃Similar reactivity but different halogen; more soluble in organic solvents.
Iron(III) IodideFeI₃Less commonly used; unique iodine interactions in reactions.
Iron(II) SulfateFeSO₄Used primarily as a fertilizer; different oxidation state affects reactivity.

Ferric Chloride Hexahydrate is unique due to its specific hydration state, which enhances its solubility and reactivity compared to other iron halides .

Physical Description

Ferric chloride is an orange to brown-black solid. It is slightly soluble in water. It is noncombustible. When wet it is corrosive to aluminum and most metals. Pick up and remove spilled solid before adding water. It is used to treat sewage, industrial waste, to purify water, as an etching agent for engraving circuit boards, and in the manufacture of other chemicals.
Ferric chloride, solution appears as a colorless to light brown aqueous solution that has a faint hydrochloric acid odor. Highly corrosive to most metals and probably corrosive to tissue. Noncombustible. Used in sewage treatment and water purification.
Liquid; Dry Powder; Liquid, Other Solid; Dry Powder, Liquid
Dark solid (red by transmitted light, green by reflected light) that sometimes appears brownish-black; Highly hygroscopic and readily forms the hexahydrate; Soluble in water; [Merck Index] Greenish-black odorless solid; [CHRIS]
BLACK-TO-BROWN HYGROSCOPIC CRYSTALS.

Color/Form

Hexagonal red by transmitted light, green by reflected light; sometimes appears brownish-black; dark leaflets or plates.

Color Additive Status

Array
FDA Color Additive Status for FOOD use

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

178.852058 g/mol

Monoisotopic Mass

178.852058 g/mol

Boiling Point

599 °F at 760 mmHg (Decomposes) (NTP, 1992)
About 316 °C

Heavy Atom Count

5

Density

2.8 at 68 °F (anhydrous solid) (USCG, 1999) - Denser than water; will sink
2.90 at 25 °C
Density of 1.82; very hygroscopic; readily soluble in water, alcohol, acetone, ether /Hexahydrate/
2.9 g/cm³

Decomposition

When heated to decomposition it emits highly toxic fumes of /hydrogen chloride/.

Melting Point

583 °F (NTP, 1992)
[ACGIH] approximately 300 °C
304 °C
Brownish-yellow or orange monoclinic crystals; usually slight odor of HCl; pH of 0.1 molar aqueous solution: 2.0; mp: about 37 °C. /Hexahydrate/
37 °C

UNII

U38V3ZVV3V

Related CAS

10025-77-1 (hexahydrate)
20074-52-6 (Parent)

Therapeutic Uses

VET: Locally, as astringent and hemostatic, and occasionally in styptic dehorning powder mixtures. "Strong solution" ...was once popular hemostatic after removal of dew-claws, warts, etc. Tincture of ferric chloride... /is/ used as local hemostatic, and in pharyngitis or stomatitis... /used on/ catarrhal canaries for local and hematinic benefits.
/Ferric chloride/ hexahydrate /is used/ as an astringent, styptic.
Ferric salts have been used as astringents in the treatment of some skin disorders. /Ferric salts/

Vapor Pressure

1 mmHg at 381 °F (NTP, 1992)
VP: 1 mm Hg at 194.0 °C
VP: 1 Pa at 118 °C; 100 Pa at 190 °C; 100 kPa at 319 °C
Vapor pressure at 20 °C: negligible

Absorption Distribution and Excretion

An ovine model of maternal iron poisoning in pregnancy was used to examine the placental transport of deferoxamine and ferrioxasmine and to follow maternal and fetal serum iron concentrations when maternal serum iron levels exceeded total iron-binding capacity. Ewes in the third stage of gestation underwent hysterectomy and delivery of the fetal head through an abdominal incision while under ketamine and halothane anesthesia. The fetal external jugular vein was catheterized for sampling of venous blood while the fetus remained in utero. Administration of deferoxamine mesylate or ferrioxamine mesylate IV to ewes was not accompanied by measurable deferoxamine or ferrioxamine in fetal blood. In a final experiment, four gravid ewes in a control group received 2 mg/kg maternal body wt iron IV over 60 minutes. An experimental group comprision another four ewes received similar doses of iron but then received 50 mg/kg deferoxamine mesylate IV over 15 minutes. Control and deferoxamine ewes reached similar peak maternal serum iron concentration (2,479 + or - 266 and 2,121 + or - 343 ug/dL, respectively). The markedly elevated maternal serum iron concentrations were not accompanied by meaningful elevations in fetal serum iron level over baseline values. Maternal deferoxamine infusion resulted in a more rapid fall in maternal serum iron concentrations but had no effect on fetal serum iron levels. The ovine fetus appears to be protected from elevated maternal serum iron concentrations in the last trimester of prenancy. It could not be demonstrated that meaningful quantities of deferoxamine or ferrioxamine cross the placenta in the last trimester.

Associated Chemicals

Iron chloride, hexahydrate;10025-77-1

Wikipedia

Iron(III) chloride
Calcium_aluminosilicate

Drug Warnings

...A 25-y-old woman presented with vomiting after ingestion of 200 mL ferric chloride solution (pH 1.0). She had hypoxemia and severe metabolic acidosis with respiratory alkalosis initially. Three hours after her ingestion she presented with drowsy consciousness, tachycardia, tachypnea and protracted vomiting. Laboratory studies showed leukocytosis, elevated glucose, aspartate aminotransferase, amylase, lactate dehydrogenase, and total bilirubin, coagulation defect and hemolysis. Aspiration pneumonia and vision loss were also noted. Four hours after ingestion cardiopulmonary arrest suddenly occurred after severe vomiting and she expired. Toxicological studies showed marked elevation of serum iron (2440 ug/dL); the estimated oral dose of ferric chloride was equivalent to 11.52 g (230 mg/kg) of elemental iron. This patient did not receive deferoxamine due to rapid deterioration and a late diagnosis.
Warning /VET/ ...Rarely used internally unless well diluted with water or several parts of glycerin to avoid local irritant effects. Even then, adequate dosage is often unattainable.

Use Classification

Hazard Classes and Categories -> Corrosives
Cosmetics -> Astringent

Methods of Manufacturing

... Produced industrially by reaction of dry chlorine with scrap iron at 500-700 °C. The process is known as direct chlorination.
... Carried out in a reactor with an acid-resistant liner, iron scrap and dry chlorine gas react in a eutectic melt of iron(III) chloride and potassium or sodium chloride ... First, iron scrap is dissolved in the melt at 600 °C and oxidized to iron(II) chloride by iron(III) chloride. Iron(II) chloride then reacts with chlorine to yield iron(III) chloride, which sublimes and is collected in cooled condensation chambers.
Action of chlorine on ferrous sulfate or chloride.
Commercial process generally involves the reaction of chlorine gas on red hot iron.
For more Methods of Manufacturing (Complete) data for FERRIC CHLORIDE (6 total), please visit the HSDB record page.

General Manufacturing Information

Food, beverage, and tobacco product manufacturing
All Other Basic Organic Chemical Manufacturing
Other (requires additional information)
Fabricated Metal Product Manufacturing
Not Known or Reasonably Ascertainable
Mining (except Oil and Gas) and support activities
All Other Basic Inorganic Chemical Manufacturing
Electrical Equipment, Appliance, and Component Manufacturing
Wholesale and Retail Trade
Utilities
Plastics Material and Resin Manufacturing
Miscellaneous Manufacturing
Computer and Electronic Product Manufacturing
Synthetic Dye and Pigment Manufacturing
Oil and Gas Drilling, Extraction, and Support activities
Iron chloride (FeCl3): ACTIVE
/Has been patented for use/ in the manufacture of catalytic asphalt.

Analytic Laboratory Methods

Method 407C: Potentiometric method. The method is suitable for colored or turbid samples in which color indicated end points might be difficult to observe. Chloride is determined by potentiometric titration with silver nitrate solution with a glass and silver-silver chloride electrode system. In the absence of interfering substances, the precision and accuracy are estimated to be about 0.12 mg for 5 mg chloride, or 2.5% of the amount present. When pretreatment is required to remove interfering substances, the precision and accuracy are reduced to about 0.25 mg for 5 mg chloride, or 5% of the amount present. /Chloride/
Method 407A: Argentometric Method. In a neutral or slightly alkaline solution, potassium chromate can indicate the end point of the silver nitrate titration of chloride. Silver chloride is precipitated quantitatively before red silver chromate is formed. Substances in amounts normally found in potable water will not interfere. ... Sulfide, thiosulfate, and sulfite ions interfere but can be removed by treatment with hydrogen peroxide. Orthophosphate in excess of 25 mg/l interferes by precipitating as silver phosphate. Iron in excess of 10 mg/l interferes by masking the end point. A synthetic sample containing 241 mg chloride ion/l, ... was analyzed in 41 laboratories, with a relative standard deviation of 4.2% and a relative error of 1.7%. /Chloride/
EPA Method 9250: Chloride (Colorimetric, Automated Ferricyanide). Method 9250 is applicable to ground water, drinking, surface, and saline waters, and domestic and industrial wastes. The applicable range is 1 to 250 mg chloride/l of sample. No significant interferences were noted. In a single laboratory using surface water samples at concentrations of 1, 100, and 250 mg chloride/l the standard deviation was + or - 0.3. In a single laboratory using surface water samples at concentrations of 10 and 100 mg chloride/l, recoveries were 97% and 100%, respectively. /Chloride/
EPA Method 9252: Titrimetric, Mercuric Nitrate. Method 9252 is applicable to ground water, drinking, surface, and saline waters, and domestic and industrial wastes. This method is suitable for all concentration ranges of chloride content; however, in order to avoid large titration volume, a sample aliquot containing not more than 10 to 20 mg chloride per 50 ml is used. In a single laboratory, using surface water samples at an average concentration of 34 mg chloride/l, the standard deviation was + or - 1.0. A synthetic unknown sample containing 241 mg/l chloride ... in Type II water was analyzed in 10 laboratories by the mercurimetric method, with a relative standard deviation of 3.3% and a relative error of 2.9%. /Chloride/

Storage Conditions

Solution of ferric chloride should be stored in polyethylene bottles and should be protected from exposure to light and heat. ...If solutions ...become cloudy, they should be discarded. Solution stored in glass bottles must be refrigerated. Solution stored in glass bottles may reach alkali from glass and the rubber stoppers, forming yellow precipitate of ferric oxide.
Keep well closed.

Interactions

The effect of di- and trivalent iron on the intestinal absorption of aluminum (Al) was studied in an in situ perfusion system of rat small intestine in combination with systemic and portal blood sampling. The small intestine of female Wistar rats (6 animals/group) was perfused with media containing 10.0, 15.0, 20.0, and 25.0 mmol/L Al as aluminum chloride hexahydrate (AlCl3.6H2O), with or without 5 mmol/L ferrous chloride tetrahydrate (FeCl2.4H2O) or ferric chloride hexahydrate (FeCl3.6H2O) for 60 min. The disappearance of Al or Fe from the perfusion medium, which is a measure for uptake from the intestinal lumen, was calculated. After perfusion, samples of small intestine were collected. Control tissue samples were taken from a rat perfused with saline for 60 min and from a nonperfused rat. In the rats perfused with Al and/or Fe there was no morphological damage to the intestinal wall compared with the saline and nonperfused controls. Fe(III) did not affect Al disappearance at any point during perfusion (p>0.05 for all concentrations of Al perfusion media). Al appeared after the 60 min perfusion period in both systemic and portal blood. Both Fe(II) and Fe(III) were absorbed after 60 min perfusion, with the divalent iron being more extensively absorbed. The rise of the Al level in portal blood was slightly higher than that in systemic blood suggesting a possible liver trapping of Al before entering the peripheral circulation. Fe(III) did not affect Al absorption during 60 min perfusion for all concentrations of Al perfusion media (0.10< p<0.25). /Ferric chloride hexahydrate/
Benzo(a)pyrene (0.5 mg), in itself weakly carcinogenic, when given in combination with ferric chloride (0.16 mg) or iodine (0.2 mg), alone noncarcinogen, induced a number of tumors of different parts of the respiratory tract of Syrian golden hamsters.

Dates

Modify: 2024-04-14

Explore Compound Types